N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound featuring a furan ring, a pyrazole ring, and an imidazolidine moiety. This complex structure makes it a unique chemical of interest for various research fields due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Furan-3-yl pyrazole: : The process starts with the formation of furan-3-yl pyrazole by reacting furan-3-carbaldehyde with hydrazine hydrate under reflux in ethanol.
Formation of Ethyl Linker: : The furan-3-yl pyrazole is then reacted with 1,2-dibromoethane in the presence of a base like potassium carbonate to introduce the ethyl linker.
Imidazolidine Formation: : Finally, the compound is cyclized to form the imidazolidine ring through a condensation reaction with urea, under controlled temperature and pH.
Industrial Production Methods
For large-scale production, these reactions are optimized to ensure high yield and purity. Factors like solvent choice, temperature control, and reaction time are fine-tuned. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan and pyrazole rings can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation can reduce double bonds in the structure, especially on the furan ring.
Substitution: : Halogenation and alkylation reactions can introduce additional functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in an aqueous medium.
Reduction: : Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Halogenating agents like bromine or iodine; alkylating agents like alkyl halides.
Major Products
These reactions can lead to derivatives with altered biological activities, which are useful for structure-activity relationship (SAR) studies in drug development.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in coordination chemistry for catalysis reactions.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes involved in metabolic pathways, providing a tool for biochemical studies.
Medicine
Drug Development: : Investigated for its potential as a pharmacophore in the development of new therapeutic agents for diseases like cancer and inflammation.
Industry
Material Science: : Utilized in the synthesis of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity. The exact pathways depend on the biological system but often involve the inhibition or activation of key signaling molecules, leading to downstream effects like altered gene expression or metabolic changes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide: : Similar structure but with a thiophene ring instead of a furan ring.
N-(2-(4-(Furan-3-yl)-1H-imidazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide: : Features an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the furan-3-yl and pyrazole combination provides a unique scaffold that can interact with different biological targets compared to other heterocyclic analogs. This uniqueness lies in the distinct electronic properties and steric interactions imparted by the furan ring.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-12(18-5-3-15-13(18)20)14-2-4-17-8-11(7-16-17)10-1-6-21-9-10/h1,6-9H,2-5H2,(H,14,19)(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVCJDKUYJVYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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